molecular formula C3H6 B073444 Propene-1-D1 CAS No. 1560-60-7

Propene-1-D1

Cat. No. B073444
CAS RN: 1560-60-7
M. Wt: 43.09 g/mol
InChI Key: QQONPFPTGQHPMA-MICDWDOJSA-N
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Description

Propene-1-D1 is a chemical compound with the molecular formula C3H5D . It is also known as 2-Methylpropene .


Synthesis Analysis

The synthesis of propene, including Propene-1-D1, can be achieved through various methods. One of the well-established commercial processes is the direct formation of propene from propane . This process is environmentally preferred to the current large-scale sources of propene from steam cracking and fluid catalytic cracking . Another method involves the use of catalysts that direct the process in the following reaction pathway: ethanol → acetaldehyde → acetone → propene .


Molecular Structure Analysis

The molecular structure of Propene-1-D1 involves three carbon atoms and six hydrogen atoms. The carbon atoms are arranged in a chain, with two of them connected by a double bond and each attached to varying numbers of hydrogen atoms .


Chemical Reactions Analysis

Propene, including Propene-1-D1, is very reactive due to its carbon-carbon double bond. It can participate in a variety of chemical reactions including combustion, addition reactions, and more . The double bond in propene can break and form single bonds with other atoms or compounds .


Physical And Chemical Properties Analysis

At room temperature, propene is a gas with a faintly sweet smell. It is less dense than air and colorless. Its boiling point is -47.6 degrees Celsius and its melting point is -185.2 degrees Celsius .

Scientific Research Applications

  • Catalytic Activity in Epoxidation of Propene

    The impregnation of precious metals like gold and palladium on titanium silicate (TS-1) affects the catalytic activity in the epoxidation of propene, which is an important process in chemical synthesis (Shin, Lee, & Chadwick, 2016).

  • Rotational Spectrum Analysis

    Fourier Transform Microwave Spectroscopy has been used to study the rotational spectrum of Propene-3-d1, contributing to a better understanding of its molecular structure and behavior (Demaison et al., 2017).

  • Stability Enhancement in Catalysts

    A study on Au/TS-1 catalyst for propene epoxidation with H2/O2 reveals strategies to enhance stability by adjusting the charging sequence during catalyst preparation (Feng et al., 2016).

  • Combustion Characteristics of Propene

    Research on the combustion of propene provides insights into its role as a component in Liquefied Petroleum Gas (LPG) and the combustion of higher-order hydrocarbons (Burke et al., 2014).

  • Metathesis Catalyst Deactivation and Byproduct Formation

    Studies on silica-supported rhenium alkylidene alkene metathesis catalysts reveal insights into deactivation and byproduct formation in propene metathesis (Leduc et al., 2008).

  • Engineering of Zeolites for Catalytic Cracking

    Advances in zeolite engineering have implications for increasing the production of light olefins, including propene, in catalytic cracking processes (Blay et al., 2017).

Safety And Hazards

Propene is not classified hazardous for human health or for the environment. Its main hazard is an extreme flammability . Exposure to humans and the environment is considered low if properly handled .

Future Directions

The development of technologies to produce renewable “green” propane are gaining traction, which coupled with new catalytic processes will provide the platform to produce green propene . Future catalyst design in DDH and ODH-O2 should focus on improving selectivity to propene, while ODH-CO2 catalysts are limited by their low intrinsic activity with respect to CO2 .

properties

IUPAC Name

1-deuterioprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQONPFPTGQHPMA-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

43.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propene-1-D1

Synthesis routes and methods I

Procedure details

A modified resinous polymer of propylene containing approximately 10% by weight methacrylic acid was prepared as follows: 0.5 grams of Lupersol 256 Peroxide (peroxyhexanoic acid manufactured by Wallace & Tiernan Inc., Lucidol Division) was added to a reactor containing 200 grams of substantially crystalline homopolymeric polypropylene powder, 25 grams of methacrylic acid and 600 grams of water. The mixture was then heated at just below reflux temperature, about 95° C., for one hour. The product was filtered and washed with water followed by acetone and then dried in a vacuum oven at 75° C. for two hours. The modified resinous polymer of propylene weighed 225.6 grams.
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600 g
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Synthesis routes and methods II

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
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Synthesis routes and methods III

Procedure details

There are few references reported in the literature relating to the production of acrylic acid from propane. U.S. Pat. No. 5,198,580 (Standard Oil) discloses a process for partial oxidation of propane to yield acrylic acid, propylene, acrolein, acetic acid and carbon oxides. The process involves the reaction of propane in admixture with a molecular oxygen-containing gas in a reaction zone with a catalyst containing Bib, Moc, Vv, Aa, Dd, Ee, Ox; where A is one or more of K, Na, Li, Cs and TI; D is one or more of Fe, Ni, Co, Zn, Ce and La; E is one or more of W, Nb, Sb, Sn, P, Cu, Pb, B, Mg, Ca and Sr; a, d and e is each from 0 to 10; b is from 0.1 to 10; c is from 0.1 to 20; v is from 0.1 to 10; c:b is from 2:1 to 30:1 and v:b is from 1.5:1 to 8:1. The acrylic acid yield achieved using the bismuth molybdate type of catalyst at a pressure of 138 kPag (20 psig) and a temperature of 400° C. is 5.4% at 19% conversion of propane.
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Synthesis routes and methods IV

Procedure details

Apart from the above-described absorption of the reaction product comprising acrylic acid into a high boiling solvent mixture, other existing processes involve a total condensation of acrylic acid and of the water of reaction also formed in the course of the catalytic oxidation. The result is an aqueous acrylic acid solution which can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013). In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation is contacted with water in an absorption tower and the resulting aqueous solution is distilled in the presence of a solvent which forms an azeotrope with polar low boilers such as water or acetic acid. DE-C 23 23 328 describes the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor or an aqueous acrylic acid solution as formed in acrylic acid production by oxidation of propene or acrolein by extraction with a specific mixture of organic solvents.
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Synthesis routes and methods V

Procedure details

5 g/h of a 50% by weight hydrogen peroxide solution and a gas mixture of 2.8 Nl/h propene and 20 Nl/h nitrogen preheated to the evaporation temperature were dosed into the evaporator (100° C.). The gas mixture exiting out of the evaporator was passed in the reactor over a catalytic bed of 10 g TS-1 and 10 g glass spheres. The molar dosing ratio was 1.7 moles propene per mole hydrogen peroxide. A hydrogen peroxide conversion of 100%, a propene conversion of 25% and a propene oxide yield relative to converted propene of 30% were achieved. Propane diol, hydroxyacetone, propanal, propionic acid, acetic acid, formic acid and formaldehyde are identified as byproducts.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propene-1-D1
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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